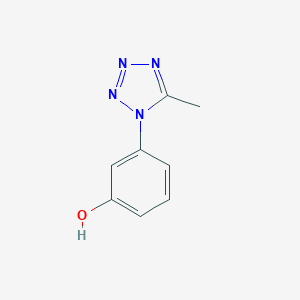

3-(5-methyl-1H-tetrazol-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyltetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAULYCHNQCCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587937 | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157124-40-8 | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 5 Methyl 1h Tetrazol 1 Yl Phenol and Its Analogs

Conventional Synthetic Routes for Tetrazole-Substituted Phenols

Conventional methods for synthesizing tetrazole-substituted phenols have been refined over the years to improve yields, reduce reaction times, and enhance substrate scope. The two most prominent approaches are [3+2] cycloaddition reactions and multicomponent reactions.

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction is a cornerstone of tetrazole synthesis, involving the reaction of a 1,3-dipole with a dipolarophile. uchicago.edu In the context of synthesizing 5-substituted-1H-tetrazoles, this typically involves the reaction of an azide (B81097) (the 1,3-dipole) with a nitrile (the dipolarophile). nih.govacs.orgnih.gov This method is widely employed due to its efficiency and the ready availability of starting materials. nih.govacs.org

The reaction can be catalyzed by a variety of agents, including Lewis acids (e.g., zinc chloride, aluminum chloride), which activate the nitrile towards nucleophilic attack by the azide. nih.govresearchgate.net For instance, the reaction of organonitriles with sodium azide in the presence of a cobalt(II) complex has been shown to be an efficient method for producing 5-substituted 1H-tetrazoles. nih.govacs.org Mechanistic studies suggest the formation of a metal-azido complex as a key intermediate in these catalyzed reactions. nih.govacs.org

The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide can also be promoted by various other catalysts, including trialkylammonium salts and heterogeneous catalysts like nanocrystalline ZnO and copper ferrite (B1171679) nanoparticles. acs.orgthieme-connect.com Microwave irradiation has also been successfully employed to accelerate these reactions and improve yields. thieme-connect.com

| Catalyst/Reagent | Substrate | Conditions | Yield |

| Cobalt(II) complex | Benzonitrile, Sodium Azide | Methanol (B129727), Reflux | High |

| Zinc(II) chloride | Aromatic/Aliphatic Nitriles, Sodium Azide | Isopropanol/n-propanol, Reflux | Very Good |

| Triethylammonium chloride | Aryl Nitriles, Sodium Azide | Toluene | 63-97% acs.org |

| Polystyrene-Bound AlCl3 | Aryl Nitriles, Sodium Azide | Solvent-free | NMR Yields |

Multicomponent Reactions (MCRs) for Incorporating the Tetrazole Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like tetrazole-substituted phenols. nih.govacs.orgnih.gov MCRs are particularly valuable for generating molecular diversity in drug discovery. nih.govacs.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR for synthesizing α-amino acid derivatives. A significant variation, the Ugi-azide reaction, replaces the carboxylic acid component with hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide), leading to the formation of 1,5-disubstituted tetrazoles. nih.govacs.orgmdpi.com This reaction is a cornerstone for creating diverse libraries of tetrazole-containing compounds. acs.orgscielo.org.mx

The general Ugi-azide reaction involves an aldehyde, an amine, an isocyanide, and an azide source. mdpi.commdpi.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the azide, followed by an intramolecular cyclization to form the tetrazole ring. scielo.org.mx This method has been used to synthesize a wide array of 1,5-disubstituted tetrazoles with good to excellent yields. acs.orgscielo.org.mx

| Aldehyde | Amine | Isocyanide | Azide Source | Product |

| Various Aromatic Aldehydes | Various Amines | Various Isocyanides | Trimethylsilyl azide (TMSN3) | 1,5-disubstituted tetrazoles |

| Formaldehyde | Hydroxylamines | Cyclohexyl isocyanide | Hydrazoic acid (HN3) | 1,5-disubstituted tetrazole methylene (B1212753) hydroxylamines acs.org |

| Cyclic Ketones | Hydrazides | Isocyanides | Trimethylsilyl azide (TMSN3) | α-Hydrazine tetrazoles nih.gov |

The Passerini three-component reaction (Passerini-3CR) typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. researchgate.net A modification of this reaction, the Passerini-tetrazole reaction, utilizes an azide source in place of the carboxylic acid to yield α-hydroxy tetrazoles. nih.govnih.gov

This reaction provides a direct route to tetrazoles with a hydroxyl group on the adjacent carbon, a valuable structural motif. The use of trimethylsilyl azide (TMSN3) as a safer alternative to hydrazoic acid has made this reaction more practical. nih.gov Sonication has been shown to significantly accelerate the Passerini-tetrazole reaction, leading to high yields in shorter reaction times without the need for a catalyst. rsc.orgnih.govcore.ac.uk

| Carbonyl Component | Isocyanide | Azide Source | Conditions | Product |

| Aldehydes/Ketones | Various Isocyanides | Trimethylsilyl azide (TMSN3) | Methanol:Water (1:1), Sonication | 5-(1-hydroxyalkyl)tetrazoles nih.govrsc.orgnih.govcore.ac.uk |

Green Chemistry Principles Applied to the Synthesis of Tetrazolyl Phenols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of tetrazoles. bohrium.comresearchgate.netdntb.gov.ua This includes the use of environmentally benign solvents, solvent-free conditions, and recyclable catalysts. acs.orgresearchgate.netrsc.org

Solvent-Free and Aqueous Medium Syntheses

Performing reactions in the absence of organic solvents or in aqueous media represents a significant step towards greener synthesis. Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product isolation. researchgate.netacs.orgresearchgate.net For example, the synthesis of 1,5-fused tetrazoles has been achieved by simply grinding a cyclic ketone with sodium azide and aluminum chloride at 50°C. researchgate.net Similarly, 1-substituted 1H-1,2,3,4-tetrazoles have been prepared under solvent-free conditions using a heterogeneous silver nanoparticle catalyst. acs.org

Water is an attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide has been successfully carried out in water using zinc salts as catalysts. organic-chemistry.org More recently, Ugi-azide reactions for the synthesis of 1,5-disubstituted tetrazoles have been performed in water using a surfactant to create a micellar reaction environment, leading to good yields. mdpi.com The use of sonication in aqueous methanol has also proven effective for the Passerini-tetrazole reaction. rsc.orgnih.govcore.ac.uk

| Reaction Type | Conditions | Catalyst/Promoter | Advantages |

| [3+2] Cycloaddition | Solvent-free, 50°C | Aluminum chloride | High yields, simple operation, short reaction time researchgate.net |

| Three-component reaction | Solvent-free, 120°C | Ag/Sodium Borosilicate Nanocomposite | Environmentally benign, recyclable catalyst acs.org |

| [3+2] Cycloaddition | Water, Reflux | Zinc salts | Broad substrate scope, environmentally friendly organic-chemistry.org |

| Ugi-azide | Water, Room Temperature | Tetradecyltrimethylammonium bromide (TTAB) | Green chemistry approach, micellar catalysis mdpi.com |

| Passerini-tetrazole | Methanol:Water (1:1), Sonication | None | Catalyst-free, accelerated reaction, high yields rsc.orgnih.govcore.ac.uk |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.netyoutube.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. youtube.comtandfonline.comlew.ro This method is particularly effective for the synthesis of nitrogen-containing heterocycles. tandfonline.comlew.ro The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

In the context of tetrazole synthesis, microwave irradiation has been successfully employed to drive the [3+2] cycloaddition of nitriles with sodium azide. rsc.orgacs.org For instance, the synthesis of 5-substituted 1H-tetrazoles has been achieved in high yields within 3 to 30 minutes using a copper(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating. rsc.org This approach not only speeds up the reaction but also offers a simpler work-up procedure. rsc.org The combination of microwave heating with solvent-free conditions or the use of aqueous media further enhances the green credentials of these synthetic protocols. researchgate.netacs.orgrasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Amide to Carboxylic Acid Conversion | 1 hour (reflux) | 7 minutes | >99% conversion vs 90% | youtube.com |

| Pyrazolone Synthesis | 1-5 hours (stirring in EtOH) | 1-15 minutes | Moderate to good yields | tandfonline.com |

| 1,2,3-Triazole Synthesis | 5 hours (heating at 80°C) | 1-3 minutes | Good yields | tandfonline.com |

| Pyrazoline Synthesis | Not specified | 10 minutes (280W) | Good yields | nih.gov |

Heterogeneous Catalysis in Sustainable Tetrazole-Phenol Synthesis

Heterogeneous catalysts are crucial for developing sustainable chemical processes, primarily due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.netmdpi.com In tetrazole synthesis, various solid-supported catalysts have been investigated to facilitate the cycloaddition reaction. These catalysts offer the advantages of operational simplicity and reduced environmental waste. nih.govrsc.org

An example of a metal-free heterogeneous catalyst is OSU-6, a type of hexagonal mesoporous silica (B1680970) with mild Brönsted acid properties. mdpi.com OSU-6 has been shown to be an efficient catalyst for the synthesis of 5-aryl-1H-tetrazoles from nitriles and sodium azide in DMF at 90°C, offering high yields and the ability to be reused multiple times without significant loss of activity. mdpi.com Another approach involves the use of copper nanoparticles on charcoal (Cu/C) as a heterogeneous catalyst for the synthesis of 1-substituted 1H-tetrazoles under solvent-free conditions, which can be recycled up to five times. orgchemres.org The development of such robust and reusable catalysts is a significant step towards more economical and environmentally friendly manufacturing of tetrazole-containing compounds. researchgate.netmdpi.com

Advanced Catalytic Systems for Tetrazole-Phenol Formation

The quest for more efficient and selective catalysts has led to the exploration of advanced catalytic systems, including those based on nanoparticles and transition metal complexes. These systems often exhibit unique catalytic properties due to their specific size, shape, and electronic characteristics. tandfonline.com

Nanoparticle-Mediated Syntheses

Nanomaterials have garnered considerable attention as catalysts in organic synthesis due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. nih.govrsc.org A wide array of nanocatalysts have been developed for the green synthesis of tetrazole derivatives. nih.govrsc.org

Magnetic nanoparticles, particularly those based on iron(III) oxide (Fe₃O₄), have been a focal point of research. amerigoscientific.com These nanoparticles can be functionalized with various organic ligands or metal complexes to create highly active and easily recoverable catalysts. nih.govamerigoscientific.com For example, Fe₃O₄ nanoparticles functionalized with a zinc(II)-adenine complex have demonstrated high efficacy in the synthesis of 5-substituted tetrazoles, achieving a 96% yield in 80 minutes. nih.govrsc.org Similarly, nickel-functionalized tryptophan magnetic nanoparticles (Fe₃O₄@tryptophan@Ni) have been used for the synthesis of tetrazole derivatives and can be reused for up to seven cycles without significant loss of activity. amerigoscientific.comrsc.org

Other notable nanocatalysts include:

Carbon-based nanomaterials : Materials like multi-walled carbon nanotubes have been used as supports for copper(II) catalysts, yielding highly recyclable systems for tetrazole synthesis. amerigoscientific.com

Zinc oxide (ZnO) nanoparticles : These serve as efficient heterogeneous acid catalysts due to their Lewis acidic surface sites, facilitating the [3+2] cycloaddition to produce 5-substituted-1H-tetrazoles in high yields. amerigoscientific.com

Boehmite nanoparticles (BNPs) : Modified BNPs have been used as a support for cobalt complexes, creating a stable and reusable nanocatalyst for tetrazole formation. rsc.orgrsc.org

Table 2: Examples of Nanoparticle-Mediated Tetrazole Synthesis

| Nanocatalyst | Substrates | Product | Yield | Key Advantages | Reference |

| Fe₃O₄-adenine-Zn | 4-chlorobenzonitrile, sodium azide | 5-(4-chlorophenyl)-1H-tetrazole | 96% | Easy recovery, reusability | nih.govrsc.org |

| Fe₃O₄@tryptophan@Ni | Various nitriles, sodium azide | 5-substituted-1H-tetrazoles | High | Reusable for up to 7 cycles, thermal stability | amerigoscientific.comrsc.org |

| Nanocrystalline ZnO | Various nitriles, sodium azide | 5-substituted-1H-tetrazoles | 69-82% | Excellent recyclability | amerigoscientific.com |

| Co-(PYT)₂@BNPs | Organic nitriles, sodium azide | Tetrazole derivatives | High | Stable, recoverable, reusable | rsc.orgrsc.org |

| Pt NPs@VC | Various nitriles, sodium azide | 5-substituted 1H-tetrazoles | High | Recyclable, superior catalytic performance | researchgate.net |

Transition Metal Complex Catalysis (e.g., Cobalt(II)-Catalyzed Reactions)

Homogeneous catalysis using transition metal complexes offers high activity and selectivity under mild reaction conditions. nih.gov Cobalt(II) complexes, in particular, have been identified as effective catalysts for the [3+2] cycloaddition of sodium azide to organonitriles to form 5-substituted 1H-tetrazoles. nih.govacs.org

A notable example involves a cobalt(II) complex with the tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine. nih.govacs.org This complex demonstrates excellent catalytic activity, providing near-quantitative yields for a majority of substrates under mild conditions. nih.govacs.org Mechanistic studies of this system led to the successful isolation and structural characterization of a cobalt(II)-diazido intermediate, providing direct evidence for its role in the catalytic cycle. nih.govacs.org This represents the first instance of cobalt complexes being utilized for 1H-tetrazole synthesis via click chemistry under homogeneous conditions. nih.govacs.org

Similarly, copper(II) complexes have been shown to catalyze the [3+2] cycloaddition, likely through the activation of the nitrile group. researchgate.netrsc.org The use of such transition metal complexes allows for greater control over the reaction, often leading to cleaner products and higher yields. nih.govscielo.brscielo.br

Mechanistic Investigations of Synthetic Pathways for 3-(5-methyl-1H-tetrazol-1-yl)phenol and Related Compounds

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The formation of tetrazoles from nitriles and azides has been a subject of mechanistic debate. acs.orgcapes.gov.brnih.govacs.org

Elucidation of Reaction Mechanisms

The most direct route to tetrazoles is the formal [3+2] cycloaddition of an azide with a nitrile. acs.orgacs.org However, the precise mechanism appears to differ depending on the nature of the azide species (e.g., organic azide vs. azide salts). acs.orgacs.org The reaction of azide salts with nitriles is particularly relevant for the synthesis of 1H-tetrazoles. acs.org

Theoretical studies using density functional theory (DFT) have been employed to investigate different potential pathways, including a concerted cycloaddition and a stepwise addition of either neutral or anionic azide species. capes.gov.brnih.govacs.org These calculations have suggested a previously unexpected mechanism involving an initial activation of the nitrile. capes.gov.brnih.govacs.org This activation step leads to the formation of an imidoyl azide intermediate, which then undergoes cyclization to yield the tetrazole ring. capes.gov.brnih.govacs.org The activation barriers for this process have been found to correlate with the electron-withdrawing potential of the substituent on the nitrile. nih.govacs.org

In metal-catalyzed reactions, it is proposed that the catalyst, such as a Co(II) or Cu(II) species, plays a crucial role in activating either the nitrile or the azide. researchgate.netnih.gov For the cobalt(II)-catalyzed system, experimental evidence points to the initial formation of a Co-diazido complex. nih.govacs.org The nitrile substrate then coordinates to this active species, and the subsequent intramolecular [3+2] cycloaddition between the coordinated azide and nitrile forms the tetrazole product. nih.govacs.org The product is then expelled from the cobalt center, regenerating the active catalyst for the next cycle. nih.govacs.org

Identification and Characterization of Reaction Intermediates in the Synthesis of this compound and its Analogs

A plausible and widely recognized synthetic route to this compound commences with 3-aminophenol. This starting material is first acetylated to form N-(3-hydroxyphenyl)acetamide. This acetamide (B32628) derivative serves as the direct precursor for the construction of the tetrazole ring.

The critical sequence for forming the tetrazole ring from the N-aryl amide involves two principal intermediates:

N-(3-hydroxyphenyl)acetimidoyl chloride

N-(3-hydroxyphenyl)acetimidoyl azide

The formation of the 1,5-disubstituted tetrazole ring from an N-substituted amide is a classic method in heterocyclic chemistry. The process is initiated by the activation of the amide, typically with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to generate the corresponding imidoyl chloride. This electrophilic intermediate is not usually isolated due to its reactivity but is treated in situ with an azide source, such as sodium azide (NaN₃).

The nucleophilic attack of the azide ion on the imidoyl chloride displaces the chloride, yielding an imidoyl azide. This species exists in equilibrium with its cyclic tautomer, the tetrazole. nih.gov The cyclization is an example of a 6π-electron electrocyclization and is generally irreversible, driven by the formation of the stable aromatic tetrazole ring. rsc.org The equilibrium between the open-chain imidoyl azide and the cyclic tetrazole can be influenced by factors such as solvent polarity and the electronic nature of the substituents. nih.gov

Characterization of Intermediates

The direct observation and characterization of these intermediates are challenging due to their transient nature. However, their presence is inferred from mechanistic studies of similar reactions and, in some cases, through spectroscopic analysis under specific conditions.

N-(3-hydroxyphenyl)acetimidoyl chloride: The formation of this intermediate can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the amide proton signal and shifts in the aromatic and methyl proton signals. In infrared (IR) spectroscopy, the characteristic C=O stretch of the amide would be replaced by a C=N stretch of the imidoyl chloride, typically appearing in the region of 1640-1680 cm⁻¹.

N-(3-hydroxyphenyl)acetimidoyl azide: This is the key intermediate that directly leads to the tetrazole ring. Its presence can be unequivocally identified by a strong, characteristic absorption band in the IR spectrum corresponding to the azide (N₃) asymmetric stretching vibration, which appears in the range of 2100-2200 cm⁻¹. researchgate.net The formation of the imidoyl azide from the imidoyl chloride can be followed by monitoring the appearance of this distinct IR band. Studies on the equilibrium of acylated tetrazoles and imidoyl azides have utilized ¹H NMR and IR spectroscopy to determine the relative concentrations of the open-chain and cyclized forms. nih.gov The rate of isomerization to the tetrazole can be influenced by the solvent and the electronic properties of the substituents on the aromatic ring. nih.govrsc.org

The final cyclization to this compound is confirmed by the disappearance of the azide peak in the IR spectrum and the appearance of characteristic signals for the tetrazole ring in ¹H and ¹³C NMR spectra.

Spectroscopic and Structural Elucidation of 3 5 Methyl 1h Tetrazol 1 Yl Phenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra allows for the verification of the molecular skeleton, the chemical environment of each atom, and the connectivity of the different fragments.

For 3-(5-methyl-1H-tetrazol-1-yl)phenol, the spectra would confirm the presence of the 3-hydroxyphenyl group, the 5-methyl group, and the tetrazole ring. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be reliably estimated based on data from closely related analogs such as 1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one, 5-m-tolyl-1H-tetrazole, and substituted phenols. nih.govrsc.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the aromatic protons on the phenol (B47542) ring, and the hydroxyl proton. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The hydroxyl proton signal may be broad and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the methyl carbon, the carbons of the phenyl ring (with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the tetrazole ring), and the carbon atom within the tetrazole ring. nih.govchemicalbook.com

The following tables present the estimated chemical shifts for this compound in a common NMR solvent like DMSO-d₆.

Table 1: Estimated ¹H NMR Data for this compound Note: These are estimated values based on analogous compounds.

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.4 | Singlet |

| Aromatic-H | ~7.0 - 7.6 | Multiplet |

| -OH | ~9.5 - 10.5 | Broad Singlet |

Table 2: Estimated ¹³C NMR Data for this compound Note: These are estimated values based on analogous compounds.

| Carbon | Estimated Chemical Shift (δ, ppm) |

| -CH₃ | ~21 |

| Aromatic C | ~110 - 135 |

| Aromatic C-N | ~136 |

| Tetrazole C5 | ~150 |

| Aromatic C-O | ~158 |

The confirmation of these signals, along with their integration and coupling patterns, provides unequivocal evidence for the structure of this compound. organicchemistrydata.orgmdpi.com

Vibrational (Infrared, Raman) and Electronic (UV-Visible) Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and conjugated π-electron systems within the molecule.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify the vibrational modes of the functional groups present. For this compound, characteristic absorption bands would confirm the presence of the hydroxyl, methyl, phenyl, and tetrazole moieties. Data from related tetrazole-phenol compounds and 5-substituted 1H-tetrazoles can be used to assign the principal vibrational frequencies. rsc.orgrsc.org

Key expected vibrational bands include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the phenolic hydroxyl group, indicative of hydrogen bonding.

Aromatic C-H stretch: Signals typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands around 2850-3000 cm⁻¹ for the methyl group.

C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

Tetrazole ring vibrations: Characteristic stretches (N=N, C=N) and ring breathing modes are expected in the 1000-1500 cm⁻¹ range. rsc.org

C-O stretch: A strong band for the phenolic C-O bond, typically around 1200-1260 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol | O-H stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Methyl Group | C-H stretch | 2850 - 3000 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Tetrazole Ring | N=N, C=N stretch | 1000 - 1500 |

| Phenol | C-O stretch | 1200 - 1260 |

UV-Visible Spectroscopy: This technique probes the electronic transitions within the molecule. Phenols typically exhibit two primary absorption bands in the UV region arising from π→π* transitions of the benzene ring. docbrown.inforesearchgate.net The position and intensity of these bands are sensitive to substituents on the ring. The tetrazole ring itself can also contribute to the UV absorption. For this compound, one would expect absorptions similar to those of phenol, potentially shifted due to the electronic influence of the tetrazole substituent. The interaction of the tetrazole chromophore with other molecules can lead to effects like hypochromism (a decrease in absorption intensity). researchgate.net

Table 4: Expected Electronic (UV-Visible) Absorption Bands for this compound

| Transition | Typical λₘₐₓ (nm) | Chromophore |

| π→π* (Primary band) | ~210-220 | Phenyl Ring |

| π→π* (Secondary band) | ~270-280 | Phenyl Ring |

| π→π* | ~310-320 | Tetrazole Ring (Substituent Dependent) |

The exact λₘₐₓ values can be influenced by the solvent polarity. biointerfaceresearch.com

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. For this compound (C₈H₈N₄O, Molecular Weight: 176.18 g/mol ), one would expect to observe an ion at m/z 177.07 in positive ion mode or m/z 175.06 in negative ion mode. sigmaaldrich.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. lcms.cz This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Fragmentation Analysis: While ESI is a soft technique, fragmentation can be induced (e.g., via collision-induced dissociation in MS/MS). A characteristic fragmentation pathway for many tetrazole-containing compounds is the loss of a neutral dinitrogen molecule (N₂, 28 Da). rsc.org For this compound, this would result in a significant fragment ion.

Table 5: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Notes |

| ESI-MS (+) | [M+H]⁺ | 177.07 | Protonated molecular ion |

| ESI-MS (-) | [M-H]⁻ | 175.06 | Deprotonated molecular ion |

| HRMS (+) | [M+H]⁺ | 177.0771 | Calculated for C₈H₉N₄O⁺ |

| MS/MS | [M+H - N₂]⁺ | 149.07 | Characteristic loss of dinitrogen |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that define the crystal packing. While the specific crystal structure of this compound is not available in the searched literature, its solid-state characteristics can be inferred from the structures of closely related tetrazole derivatives. nih.govresearchgate.netrsc.org

Analysis of Molecular Conformation and Geometry

The molecule consists of two planar ring systems: the phenyl ring and the tetrazole ring. A key structural parameter is the dihedral angle between the mean planes of these two rings. In related structures, such as 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the two rings are twisted relative to each other, with a dihedral angle of 45.7(2)°. researchgate.net A similar non-coplanar arrangement would be expected for this compound to minimize steric hindrance. The bond lengths and angles within the phenyl and tetrazole rings are expected to be within the normal ranges for these heterocyclic systems. researchgate.net

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and π-stacking interactions.

Hydrogen Bonding: The presence of both a hydrogen bond donor (the phenolic -OH group) and multiple hydrogen bond acceptors (the nitrogen atoms of the tetrazole ring) allows for the formation of robust hydrogen-bonding networks. nih.gov The tetrazole ring is a particularly effective hydrogen bond acceptor. nih.gov One would anticipate strong O-H···N hydrogen bonds, where the phenol proton interacts with one of the sp²-hybridized nitrogen atoms of the tetrazole ring of an adjacent molecule. This type of interaction is a primary driver in the crystal packing of similar structures. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 3 5 Methyl 1h Tetrazol 1 Yl Phenol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule from its electronic structure. These methods are routinely used to understand the geometry, stability, and reactivity of tetrazole-containing compounds. taylorfrancis.comresearchgate.net

DFT calculations can be employed to determine the optimized ground-state geometry of 3-(5-methyl-1H-tetrazol-1-yl)phenol. From this optimized structure, key electronic properties and global reactivity descriptors can be calculated. These descriptors help in understanding the molecule's chemical behavior. taylorfrancis.comphyschemres.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. researchgate.net

Table 1: Illustrative Reactivity Descriptors for a Phenyltetrazole Analog This table presents typical values for a phenyltetrazole derivative, calculated using DFT, to illustrate the expected data for this compound.

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Indicates electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Indicates electron-accepting capacity |

| Energy Gap | ΔE | 4.5 to 5.5 | Relates to chemical stability and reactivity |

| Electronegativity | χ | 3.7 to 4.7 | Measures the power to attract electrons |

| Chemical Hardness | η | 2.2 to 2.8 | Measures resistance to change in electron configuration |

| Electrophilicity Index | ω | 1.5 to 2.5 | Describes the propensity to accept electrons |

Data based on representative values from studies on similar tetrazole derivatives. taylorfrancis.comresearchgate.net

Quantum chemical methods are highly effective in predicting spectroscopic properties, which can be used to validate the experimental synthesis and characterization of this compound. DFT calculations can simulate vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to assign characteristic peaks for functional groups, such as the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring and methyl group, and the N=N and C=N vibrations within the tetrazole ring. researchgate.netjcsp.org.pk

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the 1H and 13C NMR chemical shifts. jcsp.org.pk This allows for a direct comparison with experimental data to confirm the molecular structure, for instance, by assigning the signals for the protons on the phenyl ring, the methyl group, and the carbon atoms in both rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by predicting the vertical excitation energies and oscillator strengths. nih.gov These calculations can identify the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic systems. Studies on similar compounds have shown good agreement between TD-DFT predictions and experimental UV-Vis spectra. nih.govsjpas.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. nih.gov These simulations can reveal the conformational flexibility of the molecule, particularly the rotation around the C-N bond connecting the phenyl and tetrazole rings. This analysis helps identify the most stable or frequently adopted conformations in different environments, such as in aqueous solution or when approaching a biological target. nih.gov

MD simulations can also characterize the non-covalent interactions between the solute and solvent molecules. For this compound in water, MD would detail the hydrogen bonding network involving the phenolic hydroxyl group and the nitrogen atoms of the tetrazole ring with surrounding water molecules. Understanding these interactions is crucial for predicting solubility and how the molecule might be recognized by a biological receptor. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common feature in many drugs. hilarispublisher.comnih.gov This makes the tetrazole moiety an important pharmacophore in drug design. hilarispublisher.comhilarispublisher.com A pharmacophore model for this compound would define the essential spatial arrangement of chemical features required for biological activity.

Key pharmacophoric features would include:

A hydrogen bond donor (the phenolic -OH group).

Hydrogen bond acceptors (the nitrogen atoms of the tetrazole ring).

An aromatic ring feature (the phenyl group).

A hydrophobic feature (the methyl group).

This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases. nih.gov The goal of virtual screening is to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. rsc.orgnih.gov This ligand-based approach is a rapid and efficient method for discovering new lead compounds for drug development. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. uobaghdad.edu.iqajchem-a.com This method is instrumental in structure-based drug design.

Docking simulations place the ligand into the binding pocket of a target receptor in various possible orientations and conformations, scoring each pose based on a calculated binding affinity or docking score (often expressed in kcal/mol). jbcpm.comsemanticscholar.org A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, docking studies could predict its binding mode within a target enzyme. The simulation would identify key intermolecular interactions, such as:

Hydrogen bonds between the phenolic hydroxyl group and polar residues in the receptor.

Hydrogen bonds involving the nitrogen atoms of the tetrazole ring.

π-π stacking or hydrophobic interactions between the phenyl ring and aromatic or nonpolar residues.

Van der Waals interactions involving the methyl group.

These predicted interactions provide a rational basis for the molecule's potential mechanism of action and can guide further optimization to improve binding affinity and selectivity. semanticscholar.orgresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Tetrazole Derivative This table presents a hypothetical docking scenario of this compound into a generic enzyme active site to illustrate the type of data generated.

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase (e.g., EGFR) |

| Docking Score (Binding Affinity) | -7.5 kcal/mol |

| Predicted Intermolecular Interactions | |

| Hydrogen Bond | Phenolic -OH with Asp855 |

| Hydrogen Bond | Tetrazole N4 with Lys745 |

| π-π Stacking | Phenyl ring with Phe723 |

| Hydrophobic Interaction | Methyl group with Leu718, Val726 |

Data are hypothetical and for illustrative purposes, based on typical results from docking studies of similar inhibitors. semanticscholar.orgresearchgate.net

Computational Analysis of this compound: Characterization of Key Interaction Residues Remains Elusive

Despite a thorough search of scientific literature and chemical databases, specific computational chemistry and molecular modeling studies detailing the key interaction residues for the compound this compound are not publicly available.

While research exists on the computational analysis of various tetrazole-containing molecules and other phenol derivatives, studies focusing explicitly on the interaction profile of this compound with biological targets are absent from the reviewed literature. Computational methods such as molecular docking and molecular dynamics simulations are crucial for elucidating the binding modes and identifying the specific amino acid residues that a compound interacts with within a protein's binding site. This information is fundamental in the field of drug design and discovery for understanding a compound's mechanism of action and for optimizing its structure to enhance potency and selectivity.

The tetrazole ring and the phenol group are known to participate in various non-covalent interactions, which are key to molecular recognition. Generally, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The phenol group can also act as both a hydrogen bond donor (via the hydroxyl group) and acceptor, and its aromatic ring can engage in π-π stacking and hydrophobic interactions.

However, without specific molecular modeling studies on this compound, any discussion of its key interaction residues would be purely speculative and not based on the rigorous, scientifically validated data required for a professional and authoritative article. The precise nature and strength of these interactions are highly dependent on the specific topology and chemical environment of the target protein's binding pocket.

Therefore, the generation of detailed research findings and data tables characterizing the key interaction residues for this compound, as requested, cannot be fulfilled at this time due to the lack of available scientific research. Further experimental and computational studies are necessary to elucidate the molecular interactions of this specific compound.

Broader Academic and Industrial Applications of Tetrazole Phenol Systems

Role in Material Science

The inherent properties of the tetrazole ring, such as high nitrogen content, significant positive heat of formation, and the generation of gaseous nitrogen upon decomposition, make tetrazole-based compounds valuable in the field of material science, particularly in applications requiring rapid gas generation or high energy release. nih.govacs.org

Energetic Materials:

Tetrazole derivatives are a well-established class of energetic materials. nih.gov Their high nitrogen content contributes to a large positive enthalpy of formation, which is a key characteristic of high-energy-density materials (HEDMs). Upon decomposition, these compounds release a significant amount of energy, primarily through the formation of the very stable dinitrogen (N₂) molecule. This decomposition is often rapid and can be initiated by heat or shock.

To illustrate the energetic potential of related compounds, the following table presents data for other tetrazole derivatives. It is important to note that the presence of the hydroxyl group on the phenyl ring in 3-(5-methyl-1H-tetrazol-1-yl)phenol would likely influence its energetic properties, potentially affecting its decomposition temperature and detonation velocity.

Representative Energetic Properties of Tetrazole Derivatives

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Reference |

|---|---|---|---|

| 1-Hydroxy-5-methyltetrazole | 194 | 7343 | mdpi.com |

| Ammonium salt of 1-Hydroxy-5-methyltetrazole | 229 | 7982 | mdpi.com |

| Guanidinium salt of 1-Hydroxy-5-methyltetrazole | 256 | 7090 | mdpi.com |

| 1,1-diamino-2-tetrazole-2-nitroethene (FOX-7-T) | Not specified | 7174 (predicted) | nih.gov |

This table presents data for analogous compounds to illustrate the energetic properties of the tetrazole class, as specific data for this compound is not available.

Gas Generators:

The ability of tetrazoles to rapidly decompose and produce large volumes of non-toxic nitrogen gas makes them suitable for use in gas generators, most notably in automotive airbag systems. nih.govacs.orggoogle.com The ideal gas generant should be stable under normal conditions, combust rapidly and controllably when initiated, and produce environmentally benign gases. Tetrazole-based compositions often meet these criteria, forming a stable slag rather than fine particulate matter upon combustion, which is a significant advantage in airbag applications. google.com

The specific performance of this compound as a gas generant has not been detailed in the literature. However, the general principles of tetrazole decomposition suggest it would produce nitrogen gas. The burn rate and gas yield would be influenced by the methyl and phenol (B47542) substituents.

Coordination Chemistry and Ligand Design

The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions, leading to the formation of a diverse range of coordination complexes and metal-organic frameworks (MOFs). core.ac.uk The specific substitution on the tetrazole ring, such as the phenyl and methyl groups in this compound, can tune the electronic properties and steric hindrance of the ligand, thereby influencing the structure and properties of the resulting metal complexes.

The phenol group in this compound introduces an additional potential coordination site through the hydroxyl oxygen, allowing for the formation of polynuclear or higher-dimensional coordination polymers. The ability of the tetrazole ring to act as a versatile building block is demonstrated by the variety of coordination modes it can adopt.

Research on ligands structurally similar to this compound has shown the formation of complexes with various transition metals, including copper(I), copper(II), and zinc(II). scispace.comrsc.orgscispace.com For example, copper(II) complexes with 5-methyl-1H-tetrazole and other coligands have been synthesized and structurally characterized, revealing binuclear structures. rsc.org

The following table provides examples of coordination complexes formed with related tetrazole ligands, illustrating the types of structures that could potentially be formed with this compound.

Representative Coordination Complexes of Tetrazole-Based Ligands

| Ligand | Metal Ion | Complex Formula | Crystal System | Reference |

|---|---|---|---|---|

| 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole | Copper(I) | Cu₂(C₁₀H₉ClN₄S)₂(H₂O)₂₂·C₂H₅OH | Triclinic | scispace.com |

| 5-methyltetrazole (HL) | Copper(II) | [Cu₂(bipy)₂L₄] | Not specified | rsc.org |

| 5,5’-(1,4-phenylene)bis(1H-tetrazole) (H₂bdt) | Cobalt(II) | [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄] | Not specified | nih.gov |

This table presents data for analogous compounds to illustrate the coordination behavior of tetrazole ligands, as specific data for this compound complexes is not available.

The resulting coordination complexes of tetrazole-phenol systems can exhibit interesting properties, including catalytic activity, luminescence, and magnetic behavior, making them promising materials for various advanced applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(5-methyl-1H-tetrazol-1-yl)phenol and its derivatives?

The compound is typically synthesized via diazonium salt coupling reactions. For example, 3-(5-methyl-1H-tetrazol-1-yl)aniline (a precursor) is diazotized and coupled with quinones or phenolic substrates to form aryl derivatives. Microwave-assisted synthesis under acidic conditions (e.g., HCl in isopropanol) has been employed to improve reaction efficiency and yield (e.g., 83% yield for a pyrimidin-2-amine derivative) . Key steps include optimizing pH, temperature (e.g., 130–140°C for microwave reactions), and stoichiometry of coupling reagents.

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

In H NMR (DMSO-d), the tetrazole proton appears as a singlet at δ 8.01–8.31, while the methyl group on the tetrazole ring resonates at δ 2.58–2.65. Aromatic protons from the phenol moiety show splitting patterns (e.g., doublets at δ 7.10–7.93) dependent on substitution position. C NMR confirms carbonyl groups (δ 169–170) and aromatic carbons (δ 117–152) . Cross-validation with high-resolution mass spectrometry (e.g., m/z 327–369 [M+H]) is critical for molecular formula verification .

Q. What analytical techniques are essential for assessing the purity and stability of this compound?

- Thermal stability : Melting points (e.g., 423–527 K) and decomposition temperatures are determined via differential scanning calorimetry (DSC).

- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases like acetonitrile/water.

- Stability under storage : Accelerated stability studies (40°C/75% RH) with periodic FTIR and H NMR analysis to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in tetrazole-phenol coupling reactions?

Regioselectivity is influenced by:

- Electron-withdrawing/donating groups : Electron-deficient aryl diazonium salts favor para-substitution on phenolic rings.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing intermediates.

- Catalysts : Lewis acids like Cu(I) or Pd(0) can direct substitution patterns, as seen in analogous tetrazole-aryl syntheses . Computational modeling (DFT) of transition states can predict regioselectivity, validated by X-ray crystallography .

Q. How can contradictions between experimental and computational spectral data be resolved?

Discrepancies often arise from solvent effects or crystal packing. For example:

- NMR shifts : Compare experimental data (DMSO-d) with gas-phase DFT calculations using implicit solvation models (e.g., PCM).

- X-ray vs. DFT geometries : Use SHELXL for crystallographic refinement and Gaussian09 for geometry optimization. Adjust torsional angles in computational models to match experimental bond lengths (mean Δ(C–C) = 0.004 Å in high-resolution structures) .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Inert atmosphere : Conduct reactions under N/Ar to prevent oxidation.

- Acid scavengers : Add NaHCO or molecular sieves to neutralize HCl byproducts in microwave-assisted syntheses .

- Short reaction times : Limit microwave irradiation to 1–3 hours to minimize thermal degradation .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Fukui indices : Calculate using DFT (e.g., B3LYP/6-311+G**) to identify nucleophilic/electrophilic sites.

- Reaction kinetics : Simulate potential energy surfaces (PES) for substitution pathways.

- Solvent effects : Use COSMO-RS to model solvent interactions in polar aprotic media .

Methodological Considerations

Designing a protocol for X-ray crystallography of tetrazole-phenol derivatives:

- Crystal growth : Use slow evaporation from ethanol/water mixtures.

- Data collection : Resolve twinning issues (common in tetrazole derivatives) with SHELXD or OLEX2.

- Refinement : Apply SHELXL with restraints for disordered methyl/tetrazole groups. Validate via R-factor convergence (target: <0.06) .

Interpreting mass spectrometry fragmentation patterns for structural elucidation:

- ESI-MS : Dominant [M+H] peaks (e.g., m/z 327, 369) confirm molecular weight.

- MS/MS : Fragmentation at the tetrazole-phenol bond (m/z 175 for tetrazole-aniline) indicates labile linkages .

Q. Evaluating biological activity: What in silico tools prioritize derivatives for pharmacological testing?

- Docking studies : Use AutoDock Vina with PKCθ or COX-2 targets (common in anti-inflammatory studies).

- ADMET prediction : SwissADME for bioavailability, CYP450 interactions, and BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.